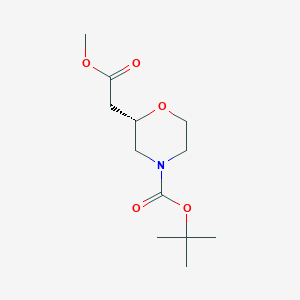

(S)-Tert-butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate

Beschreibung

(S)-Tert-butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate is a chiral morpholine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a methoxycarbonylmethyl substituent at the 2-position of the morpholine ring. The compound’s stereochemistry (S-configuration) and functional groups make it a valuable intermediate in organic synthesis, particularly in pharmaceutical research for constructing chiral scaffolds . The Boc group enhances stability during synthetic processes, while the ester moiety (methoxycarbonyl) offers reactivity for further transformations, such as hydrolysis to carboxylic acids or nucleophilic substitutions.

Eigenschaften

Molekularformel |

C12H21NO5 |

|---|---|

Molekulargewicht |

259.30 g/mol |

IUPAC-Name |

tert-butyl (2S)-2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-5-6-17-9(8-13)7-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m0/s1 |

InChI-Schlüssel |

FRZZQROAGVAOAG-VIFPVBQESA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)N1CCO[C@H](C1)CC(=O)OC |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CC(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Formation of the Morpholine Core

The morpholine ring is commonly synthesized via nucleophilic substitution or ring-closure reactions starting from amino alcohol precursors. One approach involves:

- Starting from an enantiomerically pure amino alcohol or amino acid derivative.

- Cyclization under basic or neutral conditions to form the morpholine heterocycle.

For example, diethanolamine derivatives can be alkylated and cyclized to yield morpholine rings with controlled stereochemistry.

Introduction of the Tert-Butyl Carbamate Protecting Group

The tert-butyl carbamate (Boc) group is introduced to protect the nitrogen atom of the morpholine ring. This is typically achieved by:

- Treating the morpholine amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- The reaction is conducted under anhydrous conditions, often in dichloromethane or another inert solvent, at 0 °C to room temperature to minimize side reactions.

This step stabilizes the nitrogen functionality for subsequent synthetic manipulations.

Installation of the Methoxycarbonylmethyl Substituent

The methoxycarbonylmethyl group at the 2-position is introduced via esterification or alkylation reactions, commonly involving:

- Reaction of the morpholine intermediate with methyl chloroformate or methyl bromoacetate in the presence of a base (e.g., triethylamine or sodium hydride).

- The reaction proceeds by nucleophilic attack of the morpholine ring carbon adjacent to nitrogen on the electrophilic carbon of the chloroformate or bromoacetate, forming the methoxycarbonylmethyl substituent.

This step requires careful control of reaction conditions to maintain stereochemical purity and avoid over-alkylation.

Purification and Characterization

The crude product is purified by standard chromatographic techniques such as silica gel column chromatography. The final compound is characterized by:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical shifts corresponding to the morpholine ring, Boc group, and methoxycarbonylmethyl substituent.

- Mass spectrometry (MS) to verify molecular weight.

- Optical rotation measurements to confirm stereochemistry.

Industrial and Flow Chemistry Adaptations

In industrial settings, the synthesis may be adapted to continuous flow processes to enhance efficiency, reproducibility, and scalability. Automated reactors allow:

- Precise control of reaction times and temperatures.

- Improved yields and reduced by-products.

- Safer handling of reactive intermediates such as methyl chloroformate.

Summary Table of Preparation Steps

| Step Number | Reaction Step | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Morpholine ring formation | Amino alcohol precursor, base, cyclization | Formation of morpholine core |

| 2 | Boc protection | Di-tert-butyl dicarbonate, triethylamine, CH2Cl2, 0 °C to RT | Boc-protected morpholine |

| 3 | Methoxycarbonylmethyl installation | Methyl chloroformate or methyl bromoacetate, base (Et3N/NaH) | Introduction of methoxycarbonylmethyl substituent |

| 4 | Purification and characterization | Chromatography, NMR, MS, optical rotation | Pure (S)-Tert-butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate |

Research Findings and Notes

- The stereochemical integrity of the (S)-enantiomer is maintained throughout the synthesis by using enantiomerically pure starting materials and mild reaction conditions.

- The Boc group provides stability and protection during the methoxycarbonylmethylation step, preventing side reactions on the nitrogen.

- The methoxycarbonylmethyl substituent is versatile for further functionalization, such as hydrolysis to carboxylic acids or coupling reactions in pharmaceutical intermediate synthesis.

- Industrial syntheses emphasize continuous flow methods to improve yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Tert-butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, alcohols, and substituted morpholine derivatives .

Wissenschaftliche Forschungsanwendungen

(S)-Tert-butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound in drug discovery.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of (S)-Tert-butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared to morpholine derivatives with variations in substituents, stereochemistry, and functional groups. Key analogs are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Physicochemical Comparison

Functional Group Variations

Ethoxycarbonyl vs. Methoxycarbonyl

Replacing the methoxy group with ethoxy in the ester moiety (CAS 1824327-48-1) increases the compound’s lipophilicity (logP ~1.2 vs. ~0.8 for methoxy), impacting membrane permeability in drug design . Ethoxy esters also exhibit slower hydrolysis rates compared to methoxy analogs due to steric hindrance.

Hydroxymethyl vs. Methoxycarbonylmethyl

The hydroxymethyl derivative (CAS 135065-76-8) introduces a polar hydroxyl group, significantly enhancing aqueous solubility (estimated 25 mg/mL vs. <5 mg/mL for methoxycarbonyl). This modification is advantageous for formulations requiring hydrophilicity but reduces stability under acidic conditions .

Chlorosulfonylmethyl

The chlorosulfonyl group (CAS 2694057-51-5) adds electrophilic reactivity, enabling conjugation with amines or thiols in click chemistry. However, this group introduces handling challenges due to moisture sensitivity .

Stereochemical Considerations

The (S)-configuration in the target compound distinguishes it from racemic analogs (e.g., CAS 766539-39-3). Chirality influences binding affinity in biological targets; for example, (S)-enantiomers of morpholine derivatives often show higher activity in kinase inhibition assays compared to (R)-forms .

Research Findings and Trends

- Reactivity Hierarchy : Chlorosulfonyl > methoxycarbonyl > hydroxymethyl in nucleophilic reactions .

- Thermal Stability : Boc-protected morpholines with ester groups (e.g., CAS 766539-39-3) decompose above 200°C, whereas hydroxymethyl derivatives are stable up to 250°C .

- Biological Relevance : Ethoxycarbonyl and hydroxymethyl variants are explored in prodrug designs, while chlorosulfonyl derivatives are utilized in covalent inhibitor development .

Biologische Aktivität

(S)-Tert-butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate, a chiral morpholine derivative, has garnered attention for its potential biological activities, particularly in the realms of drug discovery and therapeutic applications. This article delves into the compound's biological activity, synthesis, and relevant research findings.

- IUPAC Name : tert-butyl 2-(2-methoxy-2-oxoethyl)-4-morpholinecarboxylate

- Molecular Formula : C₁₂H₂₁NO₅

- Molecular Weight : 259.30 g/mol

- CAS Number : 1352709-54-6

Synthesis

The synthesis of (S)-Tert-butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate typically involves the following steps:

- Starting Materials : The synthesis begins with readily available precursors such as tert-butyl carbamate and a suitable morpholine derivative.

- Coupling Reaction : Under basic conditions, the tert-butyl carbamate is coupled with the morpholine derivative.

- Purification : The crude product is purified using techniques like recrystallization or chromatography.

- Characterization : The final product is characterized using NMR and mass spectrometry to confirm its structure and purity.

Biological Activity

Research indicates that (S)-Tert-butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate exhibits significant biological activity through its interactions with various molecular targets:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in critical biological pathways. For instance, it has been tested against bacterial topoisomerases, which are essential for DNA replication and transcription in bacteria .

Case Study: Antibacterial Activity

A recent study evaluated the antibacterial properties of compounds related to morpholines, including (S)-Tert-butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate. The results demonstrated:

- Inhibition of DNA Gyrase and Topo IV : The compound showed low nanomolar inhibition against these enzymes, indicating a strong potential for antibacterial activity .

| Compound | IC50 (nM) | Activity |

|---|---|---|

| (S)-Tert-butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate | <32 | Strong inhibition of DNA gyrase |

| Type I Compounds | <100 | Dual inhibition of GyrB and ParE |

The precise mechanism by which (S)-Tert-butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate exerts its biological effects is still under investigation. However, it is hypothesized that its ability to bind to enzyme active sites may modulate various biochemical pathways, potentially leading to therapeutic effects in infectious diseases.

Comparative Analysis

To better understand the unique properties of (S)-Tert-butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (R)-Tert-butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate | C₁₂H₂₁NO₅ | Enantiomer with different biological activity |

| Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C₁₂H₂₃NO₄ | Lacks methoxycarbonyl group; different reactivity |

| Tert-butyl 2-(4-(methoxycarbonyl)phenyl)morpholine-4-carboxylate | C₁₇H₂₃NO₅ | Contains a phenyl group; different applications |

The unique chiral nature and combination of functional groups in (S)-Tert-butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate provide distinct chemical properties that may confer specific biological activities compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.